2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide
Description
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Properties
IUPAC Name |
1-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-17-16(23)19-18-15(22)13-8-9-14(21)20(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,22)(H2,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHMAGRQMLKILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide, a compound with the molecular formula and CAS number 242472-10-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl pyridine derivatives with hydrazinecarbothioamide under controlled conditions. The reaction pathway often includes:
- Formation of the hydrazone intermediate.
- Cyclization to yield the thioamide structure.
- Purification through crystallization or chromatography.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiosemicarbazone derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Thiosemicarbazones
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| TSC-Me | Staphylococcus aureus | 5 µg/mL |
| TSC-NO2 | Escherichia coli | 10 µg/mL |
| Benzoyl derivative | Pseudomonas aeruginosa | 8 µg/mL |
This table highlights the efficacy of thiosemicarbazone derivatives, suggesting similar potential for the compound .
Cytotoxicity Studies
In vitro studies have demonstrated that thiosemicarbazones can induce apoptosis in cancer cell lines. For example, a study involving a related compound showed that it inhibited cell proliferation in MDA-MB-231 breast cancer cells by approximately 70% at a concentration of 10 µM. Such results indicate that this compound may also possess similar anti-cancer properties.
Case Study: Inhibition of Cancer Cell Growth
A specific case study evaluated the effects of a thiosemicarbazone on human leukemia cells. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways, suggesting its potential as an anti-cancer agent.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which could contribute to their therapeutic effects against neurological disorders.
- Induction of Oxidative Stress : Thiosemicarbazones can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that thiosemicarbazone derivatives, including this compound, exhibit significant anticancer properties. The mechanisms of action often involve:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Inhibition of Key Cellular Pathways : It disrupts critical signaling pathways involved in cell proliferation and survival.
Case Studies
- Cell Viability Assays : The compound was evaluated against various cancer cell lines using the MTT assay, demonstrating a dose-dependent decrease in cell viability.
- Mechanisms of Action : Research suggests that the compound disrupts mitochondrial function and modulates apoptotic pathways, leading to enhanced anticancer effects.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with microbial enzymes or cellular components, potentially inhibiting their function.
Research Findings
Studies have highlighted its effectiveness against various bacterial strains, with a focus on:
- Antibacterial Effects : The compound demonstrated good antibacterial activities with Minimum Inhibitory Concentrations (MIC) ranging from 93.7 to 46.9 μg/mL.
- Antifungal Properties : It also exhibited antifungal activities with MIC values from 7.8 to 5.8 μg/mL.
Summary of Applications
The applications of 2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide can be summarized as follows:
| Application | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits cellular pathways in cancer cells |
| Antimicrobial | Exhibits antibacterial and antifungal properties against various strains |
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- DFT Calculations : Compare experimental IR/NMR data with Gaussian 09W simulations to validate tautomeric forms (e.g., keto-enol equilibria) .
- Molecular Docking : Predict binding interactions with biological targets (e.g., enzymes like glucosamine-6-phosphate synthase) using AutoDock Vina .
How should researchers address contradictions between computational predictions and experimental bioactivity data?
Q. Advanced Research Focus
- Validation Workflow :
- Re-examine docking parameters (e.g., protonation states, solvation effects) using explicit solvent models in MD simulations .
- Perform isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .
- Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to rule off-target effects .
- Data Integration : Use AI-driven platforms (e.g., COMSOL Multiphysics) to reconcile computational and experimental datasets via Bayesian inference .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Engineering Controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF) .
- Waste Disposal : Segregate waste containing thioamide groups for specialized treatment to avoid sulfur-containing pollutants .
Q. Advanced Research Focus
- Exposure Monitoring : Implement real-time gas sensors (e.g., PID detectors) for airborne particulates during large-scale reactions .
- Degradation Analysis : Use GC-MS to identify hazardous byproducts (e.g., benzyl derivatives) during incineration .
How can the compound’s solubility and stability be enhanced for in vitro assays?
Q. Basic Research Focus
Q. Advanced Research Focus
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve aqueous dispersion and controlled release .
- pH-Dependent Stability Studies : Characterize degradation kinetics in buffers (pH 1.2–7.4) simulating physiological conditions .
What advanced methodologies can elucidate the compound’s mechanism of action in antimicrobial studies?
Q. Advanced Research Focus
- Metabolomics : Profile bacterial metabolite changes (e.g., UDP-N-acetylglucosamine levels) via LC-HRMS to confirm target engagement .
- Resistance Mutagenesis : Use CRISPR-Cas9 to knock out putative target genes in model organisms (e.g., E. coli) and assess MIC shifts .
- Synchrotron Crystallography : Resolve ligand-enzyme co-crystal structures to map binding interactions at ≤2.0 Å resolution .
How can researchers design experiments to evaluate the compound’s heterocyclic interactions in catalytic systems?
Q. Advanced Research Focus
- Kinetic Studies : Monitor reaction rates (e.g., via UV-Vis spectroscopy) in Pd-catalyzed cross-coupling reactions to assess ligand efficacy .
- XAS/XPS : Characterize oxidation states and coordination geometry of metal complexes using synchrotron techniques .
- In Situ NMR : Track dynamic binding equilibria in organocatalytic systems (e.g., asymmetric aldol reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
